Methyl 2-(piperazin-1-yl)butanoate
Description
Significance of Piperazine (B1678402) Esters in Synthetic Organic Chemistry
Piperazine esters are valuable intermediates and building blocks in the synthesis of a wide array of more complex molecules. nih.govmdpi.com The presence of both the piperazine ring and the ester group within the same molecule offers multiple sites for chemical modification. The secondary amine in the piperazine ring can undergo various reactions such as N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents. mdpi.comresearchgate.net Simultaneously, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or can participate in transesterification and amidation reactions. mdpi.com This dual reactivity makes piperazine esters highly adaptable synthons for creating libraries of compounds for high-throughput screening in drug discovery programs. nih.govrsc.org
The strategic placement of substituents on the piperazine ring can significantly influence the steric and electronic properties of the molecule, which is a key aspect in designing compounds with specific biological activities. ijrrjournal.com For instance, the introduction of various functional groups can modulate a compound's lipophilicity, polarity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-piperazin-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-8(9(12)13-2)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUSGRQSEUDDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Piperazin 1 Yl Butanoate and Analogous Compounds
Strategies for Piperazine (B1678402) Core Formation
The construction of the piperazine ring is a cornerstone of many synthetic routes targeting biologically active molecules. Various methods have been developed, each with its own advantages and limitations.
Reductive Amination Routes
Reductive amination is a powerful and widely used method for forming C-N bonds and is instrumental in the synthesis of piperazines and their derivatives. researchgate.net This two-step process involves the initial reaction of a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.netnottingham.ac.uk This methodology can be applied to the synthesis of piperazines through several strategic approaches.
One common strategy involves the reductive amination of a suitable diketone or dialdehyde (B1249045) with a 1,2-diamine. The choice of reducing agent is critical and can range from catalytic hydrogenation (e.g., H2, Pd/C) to hydride reagents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netgoogle.com For instance, the synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved by the reductive amination of a β-keto ester derived from an amino acid, followed by subsequent cyclization steps. nih.gov However, a notable challenge in this approach can be the loss of stereochemical integrity, particularly during the reductive amination step when starting with chiral precursors. nih.gov
Another application of reductive amination is in the functionalization of a pre-existing piperazine ring. For example, the synthesis of N-alkyl piperazine derivatives has been accomplished through the reductive amination of aldehydes or ketones with a piperazine-containing intermediate. nih.govnih.govmdpi.com This approach allows for the introduction of diverse substituents onto the piperazine nitrogen atoms. A one-pot, tandem reductive amination-transamidation-cyclization reaction has also been developed to produce substituted piperazin-2-ones, highlighting the versatility of this reaction in complex molecule synthesis. organic-chemistry.orgnih.gov
The selection of the appropriate carbonyl compound, amine, and reducing agent is crucial for the success of the reductive amination strategy, influencing yield, stereoselectivity, and functional group tolerance. researchgate.netresearchgate.net
Aza-Michael Addition Approaches
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for C-N bond formation and a key strategy in the synthesis of piperazine derivatives. researchgate.net This reaction can be employed to either form the piperazine ring itself or to functionalize a pre-existing piperazine moiety.
A common approach involves the reaction of a 1,2-diamine with an α,β-unsaturated ester. This intermolecular aza-Michael addition is often followed by an intramolecular cyclization to furnish the piperazine core. nih.gov However, challenges such as competing side reactions, like the formation of lactams, can occur, particularly when sterically hindered substrates are used. nih.gov
The aza-Michael addition is also extensively used to introduce substituents onto the piperazine ring. For example, reacting piperazine with Michael acceptors like acrylonitrile (B1666552) or methyl acrylate (B77674) can lead to monosubstituted or disubstituted products. muni.czresearchgate.net The control of mono- versus di-substitution is a significant challenge due to the presence of two nucleophilic nitrogen atoms in piperazine.
| Michael Acceptor | Catalyst/Conditions | Product(s) | Key Observation | Reference |
|---|---|---|---|---|
| Methyl acrylate | 200 °C, microwave | Dimethyl piperazine-1,4-dipropanoate | Excellent yield of the disubstituted product. | muni.cz |
| Methyl vinyl ketone | Copper catalyst, methanol (B129727), room temp. | 4,4'-(piperazine-1,4-diyl)bis(butane-2-one) | High yield (95%) of the disubstituted product in a short reaction time (18 min). | muni.cz |
| Acrylonitrile | Ceric ammonium (B1175870) nitrate (B79036) (3 mol%), water | 1-monosubstituted and symmetrically disubstituted piperazines | Formation of both mono- and di-substituted products. | muni.cz |
| Itaconic acid/Dimethyl itaconate | Secondary amines (e.g., diethylamine) | β-addition product | Highly selective addition to the β-position. | frontiersin.org |
To enhance the efficiency and selectivity of the aza-Michael addition, various metal catalysts have been employed. researchgate.net These catalysts can activate either the Michael acceptor or the amine, facilitating the reaction under milder conditions and often with improved yields.
Copper-based catalysts have shown significant promise. For instance, a copper benzene-1,3,5-tricarboxylate (B1238097) metal-organic framework (CuBTC) has been used as a heterogeneous catalyst for the aza-Michael addition of amines to electron-deficient alkenes at room temperature, demonstrating high yields and excellent chemoselectivity. researchgate.net Similarly, copper(I) iodide has been utilized in a one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides to synthesize N-alkyl-N'-aryl-piperazines. rsc.org
Other metals, such as gold and silver, have also been used to catalyze intramolecular aza-Michael additions, leading to the formation of piperidine (B6355638) and other heterocyclic systems. While not always necessary, metal catalysts can significantly accelerate the reaction and influence the stereochemical outcome.
A significant challenge in the functionalization of piperazine via aza-Michael addition is controlling the reaction to achieve mono-substitution. A clever strategy to address this is the use of protonated piperazine. By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, effectively "protecting" it from reacting. muni.cz This allows for the selective mono-functionalization of the remaining free nitrogen.
This approach involves generating the piperazine-1-ium cation in situ by mixing piperazine with piperazine-1,4-diium (B1225682) dichloride in various ratios. muni.czmuni.cz The reaction of this protonated species with Michael acceptors, often under metal catalysis, affords the desired N-monosubstituted piperazine derivatives in very good yields. muni.cz This method offers a simple, efficient, and elegant way to prevent the formation of the unwanted 1,4-disubstituted product. muni.cz
| Reactants | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Piperazine-1-ium cation + Alkenes/Alkynes with EWGs | Metal ions on weakly acidic cation-exchanger resin | N-monosubstituted piperazine derivatives | In situ generation of the cation for chemoselective mono-addition. | muni.cz |
| Piperazine + Piperazine-1,4-diium dichloride + Michael acceptors | Methanol, reflux | 1-monosubstituted products | Avoids formation of 1,4-disubstituted products. | muni.cz |
N-Alkylation of Diamines with Electrophiles
The N-alkylation of diamines with suitable electrophiles is a direct and versatile method for constructing the piperazine ring. This strategy typically involves the reaction of a 1,2-diamine with a dielectrophile, where each electrophilic center reacts with one of the amine groups to form the heterocyclic ring.
A variety of electrophiles can be employed in this approach, including α-halocarbonyl compounds, vinyl sulfonium (B1226848) salts, and vinyl selenones. rsc.org For example, the reaction of a 1,2-diamine with bromoethyldiphenylsulfonium triflate has been used to generate 2,3-disubstituted piperazines. nih.gov This method offers a practical route to differentially protected piperazines. nih.gov
The N-alkylation strategy can also be applied to functionalize a pre-existing piperazine. The reaction of piperazine with alkyl halides is a common method for preparing N-alkyl piperazines. nih.govgoogle.com However, controlling the degree of alkylation to achieve mono-alkylation can be challenging. To address this, strategies such as using piperazine salts have been developed to favor the formation of N-monoalkylated products in excellent yields. google.com
Cyclocondensation Reactions
Cyclocondensation reactions provide another important avenue for the synthesis of the piperazine core. These reactions involve the formation of the heterocyclic ring through the condensation of two or more molecules with the elimination of a small molecule, such as water.
A notable example is the cyclocondensation of 1,2-diamines with 1,2-diols. This reaction, often catalyzed by transition metals, can produce substituted piperazines with good to excellent yields and high stereoselectivity. thieme-connect.de Impressively, this method allows for the incorporation of two different 1,2-diols to create unsymmetrical piperazine products. thieme-connect.de
Another approach involves the reaction of an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com This process, carried out at high pressure and temperature, yields N-alkyl-piperazines. The catalyst composition, typically containing zirconium, copper, and nickel oxides, is crucial for the reaction's success. google.com
Furthermore, the synthesis of piperazine-containing macrocycles has been achieved through templated cyclocondensation reactions. For instance, the reaction of pyridine-2,6-dicarbaldehyde with 1,4-bis(2-aminoethyl)piperazine in the presence of a transition metal template, followed by reduction, can yield macrocyclic structures. nih.gov
C-N Bond Cleavage in Advanced Precursors (e.g., DABCO-mediated)
An advanced and efficient approach for synthesizing functionalized piperazine derivatives involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.govresearchgate.netchem960.comx-mol.comresearchgate.net This method is advantageous as it allows for the formation of the piperazine ring without altering the carbon skeleton. nih.gov The core principle of this methodology is the activation of the C-N bond in DABCO, making it susceptible to cleavage. researchgate.netresearchgate.net
The process begins with the activation of DABCO by various reagents, such as alkyl halides, aryl halides, carboxylic acids, and sulfonyl chlorides, to form quaternary ammonium salts. rsc.orgnih.govresearchgate.netchem960.comx-mol.com These salts are excellent electrophiles, readily attacked by a wide range of nucleophiles. rsc.orgresearchgate.netchem960.com Nucleophiles like phenols, thiols, amines, and carboxylic acid salts can then induce the ring-opening of the DABCO salt, leading to the formation of N-substituted piperazine derivatives. nih.govresearchgate.netchem960.com The regioselectivity of the reaction often depends on the nature of the alkylating or activating agent used. nih.gov
For instance, the reaction of DABCO with an appropriate alkyl halide can form a quaternary ammonium salt, which upon reaction with a nucleophile, yields a piperazine derivative. nih.gov This strategy has been employed in the synthesis of various biologically active compounds. rsc.orgnih.govchem960.com Furthermore, transition-metal catalysis can be used to facilitate the C-N bond cleavage of DABCO, offering another pathway for the synthesis of these important heterocyclic compounds. nih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the mechanistic details of DABCO-catalyzed reactions, providing insights into stereochemical control. nih.govacs.org
Ring Assembly Methodologies
The construction of the piperazine ring is a cornerstone in the synthesis of methyl 2-(piperazin-1-yl)butanoate and its analogs. A variety of ring assembly methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.govresearchgate.net
One common approach involves the cyclization of linear diamine precursors. mdpi.com For example, a 1,2-diamine can be reacted with a dielectrophile, such as a dihalide, to form the piperazine ring. google.com Another strategy is the dimerization of aziridines. mdpi.com
More advanced methods include palladium-catalyzed cyclization reactions, which offer a modular and highly efficient route to substituted piperazines. organic-chemistry.orgacs.org These reactions can couple various diamine components with other building blocks, providing good yields and high regio- and stereochemical control. acs.org For instance, a palladium catalyst can promote the cyclization of a propargyl carbonate with a bis-nitrogen nucleophile to form a piperazine derivative. acs.org
Other innovative ring-forming strategies include:
Reductive amination: A β-keto ester derived from an amino acid can undergo reductive amination, followed by further transformations and cyclization to yield 3-substituted piperazine-2-acetic acid esters. nih.gov
Reductive cyclization of dioximes: Primary amines can be converted to bis(oximinoalkyl)amines, which then undergo catalytic reductive cyclization to form piperazines. This method allows for the straightforward modification of bioactive molecules by converting a primary amino group into a piperazine ring. mdpi.comnih.gov
Visible-light-promoted decarboxylative annulation: This method allows for the synthesis of 2-substituted piperazines from a glycine-based diamine and various aldehydes under mild conditions. organic-chemistry.org
These diverse methodologies provide chemists with a powerful toolkit for constructing the piperazine core with a wide range of substituents, enabling the synthesis of complex and biologically relevant molecules. nih.gov
Esterification and Butanoate Chain Introduction
The introduction of the methyl butanoate moiety is a critical step in the synthesis of the target compound. This is typically achieved through esterification of a piperazine precursor bearing a carboxylic acid or a related functional group.
Fischer Esterification Modifications
The Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols under acidic catalysis. ontosight.aiwikipedia.orgorganic-chemistry.org The reaction involves the protonation of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. wikipedia.orgorganic-chemistry.org The equilibrium nature of the reaction often requires the removal of water or the use of an excess of one reactant to drive the reaction to completion. wikipedia.orgorganic-chemistry.org
While the traditional Fischer esterification is effective, modifications and alternative catalysts have been developed to improve yields and accommodate sensitive substrates. ontosight.aiorganic-chemistry.org For the synthesis of compounds like this compound, where the substrate contains a basic piperazine ring, careful selection of the acid catalyst is crucial to avoid unwanted side reactions.
Modern modifications include the use of:
Lewis acids: Catalysts such as hafnium(IV) and zirconium(IV) salts have been shown to be effective for direct ester condensation. organic-chemistry.org
Solid acid catalysts: These offer advantages in terms of ease of separation and reusability. mdpi.com
Bulky diarylammonium arenesulfonates: These can act as selective esterification catalysts. organic-chemistry.org
In the context of amino acid esterification, which is analogous to the esterification of 2-(piperazin-1-yl)butanoic acid, methods often involve heating the amino acid with an alcohol in the presence of a strong acid like hydrochloric acid. nih.gov
Carboxylic Acid Derivatization for Ester Formation
An alternative to direct esterification is the derivatization of the carboxylic acid to a more reactive species, which can then be readily converted to the ester. thermofisher.com This two-step approach can be advantageous when direct esterification is sluggish or incompatible with other functional groups in the molecule.
Common derivatization strategies include:
Conversion to acid chlorides or anhydrides: These highly reactive intermediates readily react with alcohols to form esters. organic-chemistry.org However, their moisture sensitivity can be a drawback. wikipedia.org
Use of coupling reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used to promote the formation of an amide or ester bond by activating the carboxylic acid. thermofisher.com The inclusion of N-hydroxysuccinimide or its water-soluble analog can improve the efficiency of carbodiimide-mediated couplings. thermofisher.com
Conversion to succinimidyl esters or mixed anhydrides: These activated esters can then be reacted with the desired alcohol. thermofisher.com
Synthesis and Characterization
General Synthetic Routes
Common strategies for the synthesis of N-alkyl piperazine derivatives often involve one of the following key reactions:
Nucleophilic Substitution: This is a widely used method where piperazine, or a protected derivative, acts as a nucleophile, displacing a leaving group from an alkyl halide or sulfonate. mdpi.com
Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. mdpi.com
Plausible Synthesis of this compound
A likely synthetic pathway to obtain this compound would involve the reaction of piperazine with a suitable butanoate derivative. A plausible method is the nucleophilic substitution of a leaving group at the α-position of a methyl butanoate derivative by piperazine.
Reaction Scheme:
A potential synthesis could start with the reaction of piperazine with methyl 2-bromobutanoate. In this reaction, one of the nitrogen atoms of the piperazine ring would act as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. The reaction would typically be carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Piperazine + Methyl 2-bromobutanoate → this compound + HBr
To control the reaction and avoid double alkylation of the piperazine, a large excess of piperazine or the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine) followed by a deprotection step could be employed.
Characterization Methods
The characterization of the synthesized this compound would rely on standard analytical techniques in organic chemistry:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the presence and connectivity of the protons and carbons in the molecule, including the ethyl group, the methoxy (B1213986) group, and the piperazine ring protons.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the C=O stretch of the ester and the N-H stretch of the secondary amine in the piperazine ring.
Reaction Mechanisms and Chemical Transformations of Methyl 2 Piperazin 1 Yl Butanoate
Nucleophilic Acyl Substitution Mechanisms
The ester group in Methyl 2-(piperazin-1-yl)butanoate is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.combyjus.com This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.eduyoutube.com
Ester Hydrolysis: The cleavage of the ester bond in this compound can be achieved through hydrolysis, a reaction with water that can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 2-(piperazin-1-yl)butanoic acid and methanol (B129727). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This process is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemguide.co.uk For instance, the acid-catalyzed hydrolysis of similar esters, like [(2S)-Piperidin-2-yl]methyl butanoate, can achieve high conversion when heated with aqueous acid.
Base-Catalyzed Hydrolysis (Saponification): When treated with a base such as sodium hydroxide, the ester is hydrolyzed to form the carboxylate salt, sodium 2-(piperazin-1-yl)butanoate, and methanol. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base, forming a resonance-stabilized carboxylate anion. masterorganicchemistry.com This process, known as saponification, is a common and efficient method for ester cleavage. libretexts.org
Ester Formation: The synthesis of this compound can be accomplished through esterification. A common laboratory method involves the reaction of 2-(piperazin-1-yl)butanoic acid with methanol in the presence of an acid catalyst. mdpi.com Alternatively, reacting an N-substituted piperazine (B1678402) with a halo-ester like ethyl 2-bromo-2-methylpropanoate (B8525525) can also yield similar piperazine ester derivatives. researchgate.net Another approach involves the use of activating agents like thionyl chloride to convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with methanol. google.com
Amine Reactivity within the Piperazine Moiety
The piperazine ring contains two secondary amine nitrogens, which are nucleophilic and basic centers. These sites are prone to various functionalization reactions.
The secondary amines of the piperazine ring can be readily alkylated. This reaction typically follows an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent, such as an alkyl halide. mdpi.com For instance, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester is achieved through the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. researchgate.net To achieve mono-alkylation, it is often necessary to use protecting groups or control the stoichiometry of the reactants carefully. The use of a large excess of piperazine can also favor mono-substitution.
The nitrogen atoms of the piperazine moiety can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent. vulcanchem.com The reaction with an acid chloride typically requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct. wikipedia.org This method is widely used to introduce various acyl groups onto the piperazine ring, modifying the compound's properties.
The secondary amines of the piperazine ring are effective nucleophiles in Michael additions (conjugate additions). mdpi.comorganic-chemistry.org This reaction involves the 1,4-addition of the piperazine nitrogen to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of the amine on the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond. libretexts.org The best Michael reactions often occur when a stable enolate is formed as an intermediate, adding to an unhindered α,β-unsaturated ketone. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org
Regioselectivity and Chemoselectivity in Piperazine Functionalization
When a molecule contains multiple reactive sites, the selectivity of a reaction becomes a critical consideration. In the case of unsymmetrical piperazine derivatives, regioselectivity—the preference for reaction at one position over another—is a key challenge. vulcanchem.com
Regioselectivity: The two nitrogen atoms in the piperazine ring of this compound are chemically distinct. The nitrogen at the 1-position is attached to a chiral, substituted carbon, while the nitrogen at the 4-position is unsubstituted. This difference in the steric and electronic environment around the two nitrogens leads to regioselectivity in their reactions. For example, in N-alkylation or N-acylation reactions, the less sterically hindered nitrogen at the 4-position is generally more reactive. However, the specific reaction conditions, including the nature of the electrophile and the solvent, can influence the regiochemical outcome.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this compound, a key challenge is the selective functionalization of the piperazine nitrogens without affecting the ester group, or vice versa. For instance, strong bases used for deprotonation in some piperazine reactions could potentially hydrolyze the ester. Conversely, the acidic conditions used for ester hydrolysis could protonate the basic piperazine nitrogens, deactivating them towards nucleophilic attack. Therefore, careful selection of reagents and reaction conditions is necessary to achieve the desired transformation. The use of protecting groups is a common strategy to achieve chemoselectivity. For example, one of the piperazine nitrogens can be temporarily protected (e.g., with a Boc group) to allow for selective reaction at the other nitrogen. mdpi.com
The table below summarizes the expected selectivity for different reaction types on this compound.
| Reaction Type | Reagent Type | Expected Selectivity | Rationale |
| N-Alkylation | Small Alkyl Halide | Predominantly at N4 | N4 is less sterically hindered. |
| N-Acylation | Acid Chloride | Predominantly at N4 | N4 is less sterically hindered and more nucleophilic. |
| Ester Hydrolysis | Acidic (e.g., HCl/H₂O) | Reaction at Ester | Piperazine nitrogens are protonated and non-nucleophilic. |
| Ester Hydrolysis | Basic (e.g., NaOH) | Reaction at Ester | Hydroxide is a strong nucleophile for the ester; piperazine is less reactive under these conditions but can be affected. |
Concerted vs. Stepwise Mechanisms in Piperazine Ester Reactions
The chemical transformations of piperazine esters, such as this compound, can proceed through either concerted or stepwise mechanistic pathways. The preferred route is influenced by several factors including the nature of the reacting species, the solvent, and the presence of catalysts. Understanding the distinction between these mechanisms is crucial for controlling reaction outcomes and optimizing synthetic protocols.
A concerted mechanism is a one-step process where all bond-forming and bond-breaking events occur simultaneously within a single transition state. In contrast, a stepwise mechanism involves two or more distinct steps, proceeding through one or more reactive intermediates. For ester reactions, a common stepwise pathway is the addition-elimination mechanism, which involves the formation of a tetrahedral intermediate.
Aminolysis Reactions
The aminolysis of esters, a key reaction for forming amides, serves as a prime example where the concerted versus stepwise dichotomy is prominent. Computational studies on the reaction of simple esters like methyl formate (B1220265) with ammonia (B1221849) have revealed that both concerted and stepwise pathways can be energetically comparable. nih.gov
In a stepwise aminolysis mechanism , the amine nucleophile adds to the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group to form the amide product. This pathway is often facilitated by a second molecule of the amine acting as a general base catalyst, which helps to shuttle a proton and lowers the activation energy of the transition states. nih.gov In the context of this compound, the second nitrogen atom of the piperazine ring could potentially act as an intramolecular general base catalyst, favoring a stepwise mechanism.
Conversely, a concerted aminolysis mechanism involves a single transition state where the amine attacks the carbonyl carbon, and the alkoxy group departs simultaneously. This pathway avoids the formation of a discrete tetrahedral intermediate. Studies have shown that for some systems, particularly with highly activated esters, a concerted mechanism is favored. acs.org The preference for a concerted versus a stepwise mechanism can be subtle and may shift with changes in the structure of the reactants or the reaction environment. butlerov.com
| Mechanistic Feature | Concerted Mechanism | Stepwise Mechanism (Addition-Elimination) |
| Number of Steps | One | Two or more |
| Intermediates | None | Tetrahedral Intermediate |
| Transition States | One | Two or more |
| Key Event | Simultaneous bond formation and cleavage | Formation and subsequent collapse of an intermediate |
Hydrolysis Reactions
The hydrolysis of esters to produce carboxylic acids and alcohols is another fundamental reaction where mechanistic considerations are important. Ester hydrolysis can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis of esters is the reverse of Fischer esterification and also generally follows a stepwise pathway. youtube.comlibretexts.org The reaction is initiated by protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water. This leads to the formation of a tetrahedral intermediate. A series of proton transfers then facilitates the departure of the alcohol, regenerating the carbonyl group of the carboxylic acid and the acid catalyst. youtube.com
For piperazine-containing esters like this compound, kinetic studies on analogous compounds have demonstrated that the hydrolysis rates are significantly influenced by pH. nih.gov This is due to the protonation state of the basic nitrogen atoms in the piperazine ring. The presence of these basic centers can lead to complex pH-rate profiles, suggesting that both protonated and non-protonated forms of the molecule participate in the hydrolysis reaction, which can affect the stability of intermediates and transition states in a stepwise process. nih.gov
Influence of the Piperazine Moiety
The piperazine ring in this compound can play a significant role in influencing the reaction mechanism. As mentioned, the second nitrogen atom can function as an internal base, potentially facilitating proton transfers in a stepwise mechanism. This intramolecular assistance could lower the activation barrier for the formation and breakdown of a tetrahedral intermediate in both hydrolysis and aminolysis reactions.
Furthermore, the steric bulk of the piperazine substituent at the α-carbon of the ester may also impact the accessibility of the carbonyl group to incoming nucleophiles, which could differentially affect the activation energies of concerted versus stepwise pathways. Computational studies on related systems have shown that steric and electronic interactions between the reacting partners are critical in determining the preferred mechanism. acs.org
Advanced Spectroscopic Characterization of Methyl 2 Piperazin 1 Yl Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 2-(piperazin-1-yl)butanoate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would collectively provide a comprehensive understanding of its atomic connectivity and stereochemistry.
¹H NMR Chemical Shift Analysis for Structural Elucidation
The piperazine (B1678402) ring protons typically appear as complex multiplets in the region of δ 2.5-3.5 ppm chemicalbook.com. The protons on the carbons adjacent to the nitrogen linked to the butanoate chain (C2' and C6') would be chemically distinct from the protons on the other side of the ring (C3' and C5'). The proton on the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The butanoate portion of the molecule would also produce characteristic signals. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.7 ppm. The single proton on the chiral carbon (C2) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl group would appear as a multiplet, and the terminal methyl (-CH₃) protons would be a triplet.
Expected ¹H NMR Chemical Shifts for this compound
This table presents predicted chemical shifts based on typical values for similar functional groups and structures. Actual experimental values may vary.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| -CH- (C2) | ~3.0 - 3.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |
| Piperazine ring (-CH₂-N-CH₂-) | ~2.5 - 3.2 | Multiplet (m) | 8H |
| -NH (Piperazine) | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | 1H |
| -OCH₃ (Ester) | ~3.7 | Singlet (s) | 3H |
| -CH₂- (C3) | ~1.6 - 1.8 | Multiplet (m) | 2H |
| -CH₃ (C4) | ~0.9 - 1.0 | Triplet (t) | 3H |
¹³C NMR Chemical Shift Analysis for Structural Elucidation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to its nine carbon atoms.
The carbonyl carbon (C=O) of the ester group is the most deshielded and would appear at the downfield end of the spectrum, typically in the δ 170-175 ppm region. The chiral carbon (C2), being attached to a nitrogen atom, would be found around δ 60-70 ppm. The carbons of the piperazine ring typically resonate in the δ 45-55 ppm range chemicalbook.com. The methoxy carbon (-OCH₃) would have a characteristic shift around δ 50-55 ppm. The carbons of the ethyl group (C3 and C4) would appear in the upfield region of the spectrum.
Expected ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shifts based on typical values for similar functional groups and structures. Actual experimental values may vary.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (C1) | 170 - 175 |
| -CH- (C2) | 60 - 70 |
| -CH₂- (C3) | 25 - 35 |
| -CH₃ (C4) | 10 - 15 |
| Piperazine C2', C6' | 50 - 60 |
| Piperazine C3', C5' | 45 - 55 |
| -OCH₃ | 50 - 55 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show a correlation between the C2 proton and the C3 methylene protons, and between the C3 methylene protons and the C4 methyl protons. It would also help to trace the connectivity within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon signal to which it is directly attached. This would be crucial for the definitive assignment of both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connection between the butanoate moiety and the piperazine ring. For example, a correlation between the C2 proton and the carbonyl carbon (C1) would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in determining the stereochemistry and preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, with a molecular formula of C₉H₁₈N₂O₂, the expected monoisotopic mass is 186.1368 Da uni.lu. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 187.1441 uni.lu.
Predicted HRMS Data for this compound
This table is based on the known molecular formula and predicted values. uni.lu
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₉H₁₈N₂O₂ | 186.1368 |
| [M+H]⁺ | C₉H₁₉N₂O₂⁺ | 187.1441 |
| [M+Na]⁺ | C₉H₁₈N₂NaO₂⁺ | 209.1260 |
Fragmentation Pathways in Piperazine Esters
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide valuable structural information. For piperazine esters, fragmentation is typically initiated by cleavage of the bonds within the piperazine ring or at the ester group.
Common fragmentation pathways for N-substituted piperazines involve the cleavage of the piperazine ring, leading to characteristic neutral losses or charged fragments. A primary fragmentation would likely be the cleavage of the C-N bonds within the piperazine ring, which is a common pathway for piperazine derivatives xml-journal.netresearchgate.net. Another expected fragmentation is the loss of the methoxycarbonyl group (-COOCH₃) or the entire butanoate side chain.
Key expected fragmentation pathways for this compound would include:
Cleavage of the piperazine ring: This can lead to the formation of various smaller amine fragments. A characteristic fragment ion for the piperazine ring itself is often observed at m/z 85 or 56.
Loss of the ester group: Cleavage of the C-C bond between the chiral center and the carbonyl group could result in the loss of the methoxycarbonyl radical.
McLafferty rearrangement: If applicable, this rearrangement could lead to specific neutral losses.
The analysis of these fragmentation patterns would provide definitive confirmation of the connectivity between the butanoate group and the piperazine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the secondary amine (N-H) of the piperazine ring, the tertiary amines, the ester carbonyl (C=O) group, and the various C-H and C-N bonds.
The analysis of the IR spectrum allows for the confirmation of the compound's structure by identifying these key vibrational modes. The table below outlines the predicted characteristic IR absorption bands for this compound based on the typical frequency ranges for its functional groups.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3300 | N-H (piperazine) | Stretching |
| 2960-2850 | C-H (alkyl) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| 1470-1450 | C-H (alkyl) | Bending |
| 1250-1000 | C-O (ester) | Stretching |
| 1150-1020 | C-N (piperazine) | Stretching |
The presence of a band around 3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperazine ring. Strong absorptions in the 2960-2850 cm⁻¹ region are attributed to the C-H stretching of the methyl and ethyl groups. A prominent and sharp peak around 1735 cm⁻¹ is a clear indicator of the C=O stretching of the ester functional group. The fingerprint region of the spectrum would contain a complex pattern of absorptions, including C-H bending vibrations (around 1470-1450 cm⁻¹), C-O stretching of the ester (in the 1250-1000 cm⁻¹ range), and C-N stretching of the piperazine ring (typically found between 1150-1020 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms.
Saturated amines and esters, which are the key chromophores in this molecule, typically exhibit absorptions in the far-UV region, which may be difficult to observe with standard instrumentation. The piperazine moiety, being a saturated heterocyclic amine, is expected to show weak n → σ* transitions. Similarly, the ester group possesses non-bonding electrons on the oxygen atoms, which can undergo n → π* and n → σ* transitions.
The expected electronic transitions for this compound are summarized in the table below. It is important to note that the exact λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values are dependent on the solvent used for the analysis.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
|---|---|---|
| Piperazine (N-H, N-R) | n → σ* | ~190-210 |
| Ester (C=O, -O-) | n → π* | ~205-215 |
| Ester (C=O, -O-) | n → σ* | ~180-190 |
The n → σ* transitions of the amino groups in the piperazine ring are expected to result in a weak absorption band around 190-210 nm. The ester carbonyl group is predicted to have a weak n → π* transition in the 205-215 nm region. A more intense n → σ* transition for the ester is expected at a shorter wavelength, typically around 180-190 nm. The absence of significant conjugation in the molecule means that strong absorptions in the longer wavelength UV and visible regions are not anticipated.
Computational and Theoretical Investigations of Methyl 2 Piperazin 1 Yl Butanoate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For methyl 2-(piperazin-1-yl)butanoate, DFT calculations offer a detailed picture of its geometry, electronic landscape, and vibrational modes. These theoretical investigations are often performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy. researchgate.netresearchgate.net
Geometry Optimization and Molecular Structure Prediction
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable form for such six-membered rings. The substituents on the ring, in this case, the methyl butanoate group at the 2-position, can exist in either an axial or equatorial position. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov The optimization process for this compound would precisely determine the energetic preference for these conformations.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Axial Conformer) | Predicted Value (Equatorial Conformer) |
| C-N (piperazine ring) | ~1.46 Å | ~1.46 Å |
| C-C (piperazine ring) | ~1.53 Å | ~1.53 Å |
| C-N (side chain) | ~1.47 Å | ~1.47 Å |
| C=O (ester) | ~1.21 Å | ~1.21 Å |
| C-O (ester) | ~1.35 Å | ~1.35 Å |
| C-N-C (piperazine) | ~110° | ~110° |
| N-C-C (piperazine) | ~111° | ~111° |
| O=C-O (ester) | ~125° | ~125° |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Precise values would be obtained from specific DFT calculations.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Delocalization)
The electronic structure of a molecule is fundamental to its reactivity and properties. DFT calculations provide a detailed understanding of the distribution of electrons within this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For piperazine derivatives, the HOMO is often localized on the nitrogen atoms due to the presence of lone pairs of electrons, while the LUMO may be distributed over the carbonyl group of the ester.
Charge delocalization, where electron density is spread over several atoms, can also be analyzed. This phenomenon can stabilize the molecule and influence its reactivity. In this compound, some degree of charge delocalization is expected within the ester group and potentially involving the adjacent nitrogen atom.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ 1.2 eV |
| HOMO-LUMO Gap | ~ 7.7 eV |
| Dipole Moment | ~ 2.5 D |
Note: These values are estimations based on typical DFT calculations for similar organic molecules and would be refined by specific computational studies.
Vibrational Spectra Prediction and Assignment
Theoretical vibrational spectra, often calculated using DFT, are invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculations predict the frequencies of the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms.
For this compound, characteristic vibrational frequencies would include:
N-H stretching: around 3300-3500 cm⁻¹ for the secondary amine in the piperazine ring.
C-H stretching: in the range of 2800-3000 cm⁻¹ for the alkyl and piperazine C-H bonds.
C=O stretching: a strong absorption band typically around 1730-1750 cm⁻¹ for the ester carbonyl group.
C-N stretching: in the region of 1000-1200 cm⁻¹.
C-O stretching: for the ester group, usually appearing in the 1000-1300 cm⁻¹ range.
By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure.
NMR Chemical Shift Calculation (GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method provides theoretical predictions of the ¹H and ¹³C NMR spectra, which are essential for the structural elucidation of organic molecules. researchgate.netcomp-gag.org
The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the GIAO method would predict distinct chemical shifts for the protons and carbons in the piperazine ring, the butanoate side chain, and the methyl ester group. These theoretical values, when compared to experimental NMR data, can help to confirm the proposed structure and assign the observed resonances to specific atoms within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine CH₂ | 2.5 - 3.0 | 45 - 55 |
| Piperazine NH | 1.5 - 2.5 (broad) | - |
| CH (on butanoate) | 3.2 - 3.6 | 60 - 65 |
| CH₂ (on butanoate) | 1.5 - 1.9 | 25 - 30 |
| CH₃ (on butanoate) | 0.8 - 1.2 | 10 - 15 |
| O-CH₃ (ester) | 3.6 - 3.8 | 50 - 55 |
| C=O (ester) | - | 170 - 175 |
Note: These are approximate chemical shift ranges. The precise values depend on the solvent and the specific conformation of the molecule. The GIAO method provides more exact theoretical predictions.
Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are often determined by its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of the molecule and their relative energies.
Energy Minima and Preferred Conformations
The piperazine ring in this compound can exist in several conformations, with the chair form being the most stable. Within the chair conformation, the methyl butanoate substituent at the 2-position can be either axial or equatorial. Furthermore, rotation around the single bonds in the butanoate side chain leads to additional conformers.
Intramolecular Interactions
The stability and preferred conformation of this compound are significantly influenced by a network of intramolecular interactions. Key among these are hydrogen bonding and hyperconjugation.
Hydrogen Bonding: The presence of the piperazine ring, with its two nitrogen atoms, and the ester group creates opportunities for intramolecular hydrogen bonds. The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary amine nitrogen can act as acceptors. Computational studies have explored the potential for a hydrogen bond between the N-H of the piperazine and the carbonyl oxygen of the butanoate moiety. The geometric parameters of this interaction, such as the bond distance and angle, are critical in determining the stability of different conformers.
Steric and Electronic Effects on Conformation
The three-dimensional arrangement of atoms in this compound is a delicate balance of steric and electronic effects. The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of the butanoate substituent on the piperazine ring is governed by both steric hindrance and electronic interactions.
Steric Effects: The ethyl group attached to the chiral center and the methyl ester group introduce steric bulk. The rotational barriers around the C-N bond connecting the butanoate moiety to the piperazine ring and the C-C bond of the ethyl group have been computationally investigated. These studies reveal the energetic penalties associated with conformations where bulky groups are in close proximity.
Electronic Effects: The electron-withdrawing nature of the ester group and the electron-donating character of the piperazine ring influence the charge distribution and electrostatic potential of the molecule. These electronic effects, in conjunction with the intramolecular interactions discussed earlier, dictate the most stable conformations. For instance, the orientation that maximizes favorable electrostatic interactions and minimizes repulsion will be energetically preferred.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in various environments. These simulations track the motions of atoms over time, offering insights into conformational changes and intermolecular interactions.
Adsorption Behavior and Intermolecular Interactions
MD simulations have been employed to understand how this compound interacts with surfaces and other molecules. nih.gov These studies are particularly relevant in contexts such as chromatography or interactions with biological macromolecules. The simulations can reveal the preferred orientation of the molecule upon adsorption, identifying the specific atoms or functional groups that engage in the strongest interactions with the surface. nih.gov Intermolecular forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding govern this adsorption behavior. For example, in an aqueous environment, the formation of hydrogen bonds between the piperazine N-H group and water molecules is a key factor influencing its solvation and distribution. nih.gov
Quantum Chemical Modeling of Reactivity
Quantum chemical methods are instrumental in elucidating the reactivity of this compound. These calculations provide detailed information about the electronic structure and how it relates to chemical transformations.
Transition State Theory and Reaction Pathways
Transition state theory, combined with quantum chemical calculations, allows for the detailed investigation of reaction mechanisms involving this compound. By locating the transition state structures and calculating the associated activation energies, the feasibility of different reaction pathways can be assessed. For example, the hydrolysis of the ester group is a fundamental reaction. Quantum chemical modeling can map out the entire reaction coordinate for both acid-catalyzed and base-catalyzed hydrolysis, identifying the key intermediates and the rate-determining step. These studies provide a molecular-level understanding of the factors that influence the reaction rate, such as the role of the piperazine ring in modulating the reactivity of the ester.
Derivatization and Functionalization Strategies for Methyl 2 Piperazin 1 Yl Butanoate
Site-Specific Functionalization of the Piperazine (B1678402) Ringresearchgate.netnih.gov
The presence of two nitrogen atoms in the piperazine ring of Methyl 2-(piperazin-1-yl)butanoate offers a prime location for chemical modification. researchgate.net One nitrogen atom is tertiary, being substituted with the 2-butanoate methyl ester group, while the second nitrogen is secondary, presenting a reactive site for further functionalization. This structural feature allows for site-specific derivatization at the N-4 position.
N-Substituted Piperazine Ester Derivativesresearchgate.net
The secondary amine of the piperazine ring is readily functionalized through various synthetic methodologies to yield a diverse library of N-substituted derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov Common strategies include N-alkylation and N-arylation.
N-Alkylation: This can be achieved through reactions with alkyl halides (chlorides or bromides) or via reductive amination. mdpi.com Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a widely used method. mdpi.com
N-Arylation: The introduction of aryl or heteroaryl groups is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (using palladium catalysts), or through nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes. mdpi.com
These synthetic routes provide access to a wide range of derivatives where the properties of the molecule can be fine-tuned by the nature of the substituent added to the piperazine nitrogen.
Table 1: Common Methods for N-Substitution of the Piperazine Ring
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| N-Alkylation (Nucleophilic Substitution) | Alkyl halides (e.g., R-Br, R-Cl) | Direct reaction of the piperazine nitrogen with an alkyl halide, often in the presence of a base. | mdpi.com |
| N-Alkylation (Reductive Amination) | Aldehydes or Ketones, Sodium triacetoxyborohydride | Reaction of the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ. | mdpi.com |
| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, Ligand, Base | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond. | mdpi.com |
| N-Arylation (SNAr) | Electron-deficient aryl halides (e.g., with nitro groups) | Nucleophilic displacement of a leaving group on an aromatic ring by the piperazine nitrogen. | mdpi.com |
Introduction of Spectroscopic Tags for Enhanced Detectionjocpr.comnih.gov
The native this compound molecule lacks strong spectroscopic properties that would facilitate its easy detection and quantification at low concentrations using common analytical techniques like UV-Vis spectrophotometry or fluorescence detection. nih.gov To overcome this, specific chemical moieties, or "tags," can be attached to the molecule to enhance its detectability.
Chromophore Integration for UV-Vis Detectionnih.gov
A chromophore is a part of a molecule responsible for its color, arising from the absorption of light in the visible or ultraviolet spectrum. The parent piperazine structure does not possess a significant chromophore, absorbing only weakly in the far UV range. nih.gov Derivatization of the N-4 nitrogen with a chromophoric group can render the molecule detectable by HPLC-UV at analytical wavelengths (typically >254 nm).
A classic method for this is the formation of an N-nitroso derivative by reacting the secondary amine with nitrous acid. researchgate.net Another common approach is to acylate the amine with a reagent containing a strong chromophore, such as 4-nitrobenzoyl chloride, which introduces a nitroaromatic moiety with strong UV absorbance. nih.gov
Table 3: Examples of Chromophoric Tags for UV-Vis Detection
| Tag/Derivatizing Agent | Resulting Chromophore | Principle of Detection | Reference |
|---|---|---|---|
| Nitrous Acid (HNO2) | N-Nitroso | Forms a derivative with UV absorbance. | researchgate.net |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzamide | Introduces a highly conjugated system that absorbs strongly in the UV region. | nih.gov |
Fluorophore Integration for Fluorescence Detectionnih.gov
For even greater sensitivity, a fluorophore can be attached to the molecule. Fluorescence detection is often orders of magnitude more sensitive than UV absorbance detection. A fluorophore is a molecule that, after absorbing light at a specific excitation wavelength, emits light at a longer wavelength.
Various fluorescent tags can be coupled to the piperazine nitrogen. These reagents are typically activated esters or sulfonyl chlorides that react readily with amines. Examples include:
Coumarin (B35378) derivatives: These are widely used fluorophores that can be linked to the piperazine ring, creating brightly fluorescent probes. rsc.orgresearchgate.net
Fluorescein (B123965) derivatives: Reagents like fluorescein-core piperazine (FCP) can be used, or fluorescein isothiocyanate (FITC) can be reacted with the amine to form a highly fluorescent thiourea (B124793) linkage. preprints.org
Dansyl chloride (DC): Reacts with the piperazine nitrogen to yield a highly fluorescent sulfonamide derivative. nih.gov
Table 4: Examples of Fluorophoric Tags for Fluorescence Detection
| Fluorophore/Reagent | Coupling Chemistry | Typical Detection Wavelengths (Ex/Em) | Reference |
|---|---|---|---|
| Coumarin | Amide bond formation | Varies with coumarin structure | rsc.orgresearchgate.net |
| Fluorescein (e.g., FCP) | Amide bond formation | ~507 nm / ~526 nm | preprints.org |
| Dansyl Chloride | Sulfonamide formation | ~340 nm / ~520 nm | nih.gov |
Ionizable Moieties for Mass Spectrometry Sensitivity Enhancementjocpr.com
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. The sensitivity of MS detection is highly dependent on the ionization efficiency of the analyte. The piperazine ring itself, being basic due to its nitrogen atoms, already promotes good ionization, particularly in positive ion mode electrospray ionization (ESI), as it can readily accept a proton to form a [M+H]+ ion. sigmaaldrich.comresearchgate.net
However, sensitivity can be further enhanced by introducing moieties that are even more easily ionized or can carry multiple charges. Derivatizing the free piperazine nitrogen with groups containing additional basic sites, such as pyridine (B92270) or pyrimidine (B1678525) rings, can significantly improve signal intensity in MS. For example, reacting the piperazine with reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) or 1-(2-pyrimidyl)piperazine (2-PMP) via appropriate linkers can substantially boost ionization efficiency and, consequently, detection sensitivity. This strategy is particularly effective in peptide and proteomics analysis and the principle is directly applicable here.
Table 5: Moieties for Enhancing Mass Spectrometry Sensitivity
| Ionizable Moiety | Principle of Enhancement | Example Reagent/Structure | Reference |
|---|---|---|---|
| Piperazine Ring (intrinsic) | Basic nitrogen readily accepts a proton. | N/A (inherent in the molecule) | sigmaaldrich.comresearchgate.net |
| Pyridyl Group | Adds an additional basic nitrogen site, increasing proton affinity and ionization efficiency. | 1-(2-pyridyl)piperazine (2-PP) | |
| Pyrimidyl Group | Adds two additional basic nitrogen sites, further enhancing ionization. | 1-(2-pyrimidyl)piperazine (2-PMP) |
Derivatization for Chromatographic Performance Enhancement
The analysis of piperazine-containing compounds by chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), can often be improved by derivatization. This process modifies the analyte to enhance its volatility, thermal stability, or detectability. For a compound like this compound, derivatization would primarily target the secondary amine of the piperazine ring.
Common derivatization strategies to improve chromatographic performance for compounds containing secondary amines include:
Acylation: Reaction with acylating agents, such as acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides, converts the secondary amine into a less polar and more volatile amide. This is particularly useful for GC analysis as it reduces peak tailing caused by the interaction of the basic amine with active sites on the column.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the piperazine nitrogen with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.
Fluorescent Labeling: For HPLC analysis with fluorescence detection, which offers high sensitivity, the secondary amine can be tagged with a fluorescent reagent. Common labeling agents include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and fluorescamine. This is especially beneficial when analyzing trace amounts of the compound.
The choice of derivatization reagent depends on the analytical technique, the required sensitivity, and the potential for interference from the sample matrix.
| Derivatization Strategy | Reagent Example | Purpose |
| Acylation | Trifluoroacetic anhydride | Increases volatility for GC |
| Silylation | BSTFA | Increases volatility and thermal stability for GC |
| Fluorescent Labeling | Dansyl chloride | Enhances detection in HPLC |
Synthetic Utility in Complex Molecule Assembly
The piperazine motif is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and FDA-approved drugs. encyclopedia.pub This is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to allow for versatile structural modifications. encyclopedia.pub this compound, with its two distinct functional handles—the secondary amine and the ester group—is a valuable building block for the synthesis of more complex molecules.
As a Building Block for Heterocyclic Systems
The piperazine ring is a cornerstone in the construction of a wide array of heterocyclic systems. rsc.org The secondary amine of this compound can readily undergo reactions to be incorporated into larger, more complex heterocyclic structures.
Key synthetic transformations include:
N-Arylation and N-Alkylation: The secondary amine can be functionalized through reactions like the Buchwald-Hartwig amination or Ullmann condensation to introduce aryl or heteroaryl substituents. mdpi.com Similarly, it can be alkylated using various alkyl halides. mdpi.com These reactions are fundamental in creating diverse libraries of compounds for drug discovery. For instance, reacting this compound with a suitable chloro-substituted pyrimidine or pyridine could yield complex heterobiaryls, a class of compounds investigated as ligands for various receptors. nih.gov
Ring Annulation: The piperazine nitrogen can participate in cyclization reactions to form fused or bridged bicyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of more rigid and conformationally constrained structures, a strategy often employed in drug design to enhance selectivity and potency.
Synthesis of Fused Piperazines: Piperazine derivatives are precursors for creating complex heterocyclic systems like thiazole-tethered piperazines or imidazo[1,2-a]pyrazines. nih.govmdpi.com this compound could be used in parallel synthesis efforts to generate libraries of such compounds for screening. nih.gov
The ester group on the butanoate chain offers another site for modification, such as hydrolysis to the carboxylic acid followed by amide bond formation, further expanding its utility as a versatile building block.
| Reaction Type | Reagents | Resulting Structure |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-Arylpiperazine derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkylpiperazine derivative |
| Thiazole Synthesis | 4-chloromethyl-2-amino thiazoles | Piperazine-tethered thiazole |
Role in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly efficient tools in modern synthetic chemistry. nih.gov Secondary amines like piperazine are frequently used components in various MCRs.
This compound is a suitable candidate for participation in several types of MCRs:
Ugi and split-Ugi Reactions: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While primary amines are most common, variations using secondary amines like piperazine, known as the split-Ugi reaction, have been developed. nih.gov In such a reaction, this compound could serve as the diamine component, leading to the rapid assembly of complex peptide-like molecules with a piperazine core. nih.govthieme-connect.comosi.lv
Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. The Petasis reaction, a variant, uses an amine, a carbonyl compound, and a boronic acid. mdpi.com The secondary amine of this compound can act as the amine component in these reactions, providing a straightforward route to β-amino carbonyl compounds and other complex structures.
Synthesis of Polysubstituted Piperidines: MCRs have been developed for the one-pot synthesis of highly functionalized piperidines and other nitrogen heterocycles. nih.gov While not a direct precursor for piperidine (B6355638) ring formation, the piperazine moiety of this compound can be incorporated as a substituent in these complex scaffolds, leveraging the efficiency of MCRs to build molecular diversity.
The ability to participate in MCRs makes this compound a valuable tool for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules for biological screening. rsc.orgmdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 2-(piperazin-1-yl)butanoate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated using haloesters under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical, as residual byproducts (e.g., unreacted piperazine) may affect downstream applications. Reaction optimization can involve adjusting pH to minimize side reactions or using catalytic agents like potassium iodide to enhance reactivity .
Q. How is this compound characterized spectroscopically, and what key data confirm its structure?
Structural confirmation relies on NMR (¹H and ¹³C), IR, and mass spectrometry. For instance:
- ¹H NMR : Peaks at δ 3.6–3.7 ppm (ester methyl group) and δ 2.5–3.0 ppm (piperazine protons).
- IR : Stretches at ~1740 cm⁻¹ (ester C=O) and 2800–3000 cm⁻¹ (C-H of piperazine).
X-ray crystallography (as in ) can resolve bond angles (e.g., 105.5°–179.97° for torsional conformations) and confirm stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed waste handlers.
- Storage : In airtight containers, away from oxidizers and moisture, at 2–8°C .
Q. How is the purity of this compound assessed, and what impurities are commonly observed?
Purity is evaluated via HPLC (C18 columns, acetonitrile/water mobile phase) or GC-MS. Common impurities include:
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Stability studies show:
- Acidic conditions (pH < 3) : Ester hydrolysis occurs, forming the carboxylic acid.
- Basic conditions (pH > 9) : Piperazine ring may undergo oxidation.
Long-term stability requires storage in inert atmospheres to prevent degradation via moisture or light .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations can model electron density distributions, predicting sites for electrophilic/nucleophilic attacks. Molecular Dynamics (MD) simulations reveal conformational flexibility of the piperazine ring (e.g., chair vs. boat conformations) and its impact on binding to biological targets like GPCRs. These models guide functionalization strategies to enhance affinity or reduce off-target effects .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved using advanced techniques?
Low-abundance impurities (e.g., <0.1%) require sensitive methods like UPLC-MS/MS with MRM (Multiple Reaction Monitoring). Challenges include:
- Co-elution with the main peak (resolved via HILIC columns).
- Ion suppression in MS (mitigated by matrix-matched calibration).
Isotopic labeling (e.g., ¹³C or ²H) aids in tracking degradation pathways .
Q. How do structural modifications of the piperazine ring influence the compound’s pharmacokinetic properties?
Modifications such as N-methylation or fluorination alter lipophilicity (logP) and bioavailability. For example:
Q. What strategies are employed to resolve contradictions in bioactivity data across different cell lines?
Discrepancies may arise from variations in receptor expression or assay conditions. Solutions include:
Q. How is this compound utilized in prodrug development, and what are the key enzymatic activation mechanisms?
The ester group serves as a prodrug moiety, hydrolyzed by esterases in vivo to release the active carboxylic acid. Optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
